molecular formula C26H32N2O3 B11013474 2'-Butyl-{N}-(4-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-Butyl-{N}-(4-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11013474
M. Wt: 420.5 g/mol
InChI Key: ANRUCXXKZXUDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Butyl-{N}-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 2’-Butyl-{N}-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Spirocyclization: The spirocyclic structure is formed by introducing a cyclopentane ring through a cyclization reaction.

    Functional Group Modifications:

    Final Coupling: The final step involves coupling the isoquinoline derivative with a carboxamide group under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and scalable reaction conditions.

Chemical Reactions Analysis

2’-Butyl-{N}-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy group can be replaced with other functional groups using appropriate nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2’-Butyl-{N}-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its spirocyclic structure makes it a candidate for use in the development of novel materials with specific properties, such as liquid crystals or polymers.

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 2’-Butyl-{N}-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2’-Butyl-{N}-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide include other spirocyclic isoquinoline derivatives These compounds share structural similarities but may differ in their functional groups and overall properties

Properties

Molecular Formula

C26H32N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

2-butyl-N-[(4-methoxyphenyl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C26H32N2O3/c1-3-4-17-28-25(30)22-10-6-5-9-21(22)23(26(28)15-7-8-16-26)24(29)27-18-19-11-13-20(31-2)14-12-19/h5-6,9-14,23H,3-4,7-8,15-18H2,1-2H3,(H,27,29)

InChI Key

ANRUCXXKZXUDNC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.